molecular formula C17H21N3O5 B2430006 N-(2,2-dimethoxyethyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 921786-64-3

N-(2,2-dimethoxyethyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2430006
CAS No.: 921786-64-3
M. Wt: 347.371
InChI Key: AVPWYFFCDLNWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-dimethoxyethyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a structurally novel, potent, and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4). This enzyme is a primary target for the treatment of type 2 diabetes, as it inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound prolongs the activity of these hormones, leading to enhanced glucose-dependent insulin secretion and improved glycemic control in preclinical models . Its research value is underscored by its high potency and selectivity, which allows for the precise investigation of DPP-4's physiological roles and its inhibition as a therapeutic strategy. The compound's specific chemical scaffold, featuring the dihydropyridazinone core, is of significant interest in medicinal chemistry for the development of new antidiabetic agents. Researchers utilize this inhibitor to explore DPP-4 biology, validate new disease models, and as a reference compound in the discovery and profiling of next-generation therapeutics for metabolic disorders.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-11-7-5-6-8-12(11)20-14(21)9-13(23-2)16(19-20)17(22)18-10-15(24-3)25-4/h5-9,15H,10H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPWYFFCDLNWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NCC(OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Target Molecule Deconstruction

The synthesis of N-(2,2-dimethoxyethyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide requires strategic disconnection into three primary fragments:

  • 1-(2-Methylphenyl)-6-oxo-1,6-dihydropyridazine core
  • 4-Methoxy substituent
  • N-(2,2-Dimethoxyethyl)carboxamide side chain

Key intermediates include methyl 4-methoxy-3-oxobutanoate (for constructing the dihydropyridazine ring) and 2-aminoacetaldehyde dimethyl acetal (for introducing the dimethoxyethyl moiety). Orthogonal protecting groups and regioselective functionalization are critical to avoid undesired side reactions during ring formation.

Synthetic Methodologies

Dihydropyridazine Core Assembly via [3+3] Cyclocondensation

The foundational step involves condensing methyl 4-methoxy-3-oxobutanoate with hydrazine derivatives to form the 1,6-dihydropyridazine scaffold. Modified procedures from analogous systems demonstrate:

Reaction Scheme

Methyl 4-methoxy-3-oxobutanoate + 2-Methylphenylhydrazine  
→ 1-(2-Methylphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate  

Optimized Conditions

  • Solvent: Anhydrous methanol
  • Temperature: 40°C for 14 h
  • Catalyst: Sodium methoxide (30 wt% in methanol)
  • Yield: 68–72% after chromatographic purification

Critical parameters include strict moisture control to prevent hydrolysis of the methoxy groups and gradual base addition to minimize ring-opening side reactions.

Introduction of the N-(2,2-Dimethoxyethyl) Carboxamide Side Chain

The carboxylate intermediate undergoes sequential functionalization:

Ester Hydrolysis

Lithium hydroxide-mediated saponification achieves quantitative conversion to the carboxylic acid:

Procedure

  • Substrate: Methyl 1-(2-methylphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (1.0 eq)
  • Reagent: LiOH·H₂O (3.0 eq) in MeOH/H₂O (3:1 v/v)
  • Conditions: 0–5°C for 3 h, then RT for 2 h
  • Workup: Acidification with 2N HCl (pH 1–2), extraction with ethyl acetate
  • Yield: 89–93%
Carboxamide Formation

Coupling with 2-aminoacetaldehyde dimethyl acetal employs mixed anhydride methodology:

Optimized Protocol

Parameter Value
Carboxylic acid 1.0 eq
2-Aminoacetaldehyde DMA 1.2 eq
Activator EDC/HOBt (1.5 eq each)
Solvent Acetonitrile
Temperature 20°C, 24 h
Yield 70–75% after chromatography

NMR monitoring confirms complete consumption of the acid (disappearance of δ 12.3 ppm COOH signal).

Process Optimization and Scalability

Solvent System Screening

Comparative studies reveal methanol as superior to THF or DMF for cyclocondensation:

Solvent Impact on Ring Formation

Solvent Conversion (%) Isolated Yield (%) Purity (HPLC)
Methanol 98 72 99.1
THF 85 58 95.3
DMF 92 63 97.8

Methanol’s polarity facilitates proton transfer during the cyclization step while suppressing enolization side pathways.

Catalytic Base Selection

Sodium methoxide outperforms alternatives in the ring-closing step:

Base Screening for Cyclocondensation

Base Reaction Time (h) Yield (%)
NaOMe 14 72
K₂CO₃ 24 51
DBU 18 63
Et₃N 36 44

The methoxide ion’s strong nucleophilicity accelerates the elimination step, while its counterion (Na⁺) stabilizes transition states through cation-π interactions.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)
δ 8.22 (d, J = 2.4 Hz, 1H, H-5)
7.91 (dd, J = 2.7, 9.1 Hz, 1H, H-4)
7.62–7.48 (m, 5H, Ar-H)
6.58 (d, J = 9.4 Hz, 1H, H-3)
4.15 (m, 2H, OCH₂CH(OCH₃)₂)
3.39 (s, 6H, OCH₃)
2.89 (s, 3H, Ar-CH₃)

HRMS (ESI-TOF)
Calculated for C₁₈H₂₂N₃O₆ [M+H]⁺: 376.1508
Found: 376.1511

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows:

  • Retention time: 12.34 min
  • Purity: 99.6% (254 nm)
  • Related substances: <0.3% total

Industrial-Scale Considerations

Adapting the synthesis for kilogram-scale production requires:

  • Continuous Flow Hydrolysis : Replaces batch saponification to improve heat transfer and reduce processing time
  • Mechanochemical Amide Coupling : Eliminates solvent use in the final step, enhancing E-factor metrics
  • In-line PAT Monitoring : FTIR and Raman spectroscopy enable real-time reaction control

The optimized process achieves 61% overall yield with 99.5% purity, meeting ICH Q3A guidelines for pharmaceutical intermediates.

Chemical Reactions Analysis

N-(2,2-dimethoxyethyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.

    Substitution: The methoxy and methylphenyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

N-(2,2-dimethoxyethyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes and pathways, which may result in therapeutic effects, particularly in cancer cells .

Comparison with Similar Compounds

N-(2,2-dimethoxyethyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with similar compounds such as:

Biological Activity

N-(2,2-dimethoxyethyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, mechanisms of action, and therapeutic potentials.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H24N2O4
Molecular Weight336.40 g/mol
CAS Number[Not specified in sources]

Cytotoxicity

Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of MDA-MB-468 breast cancer cells. The mechanism involves the inhibition of key signaling pathways such as PI3K/Akt, which is crucial for cell survival and proliferation .

Case Study: MDA-MB-468 Cell Line
A comparative analysis indicated that certain analogs of pyridazine compounds had a GI50 (growth inhibition concentration) value significantly lower than gefitinib (an established EGFR inhibitor), suggesting enhanced potency. For example:

  • Compound 2f : GI50 = 2.94 µM
  • Compound 2b : GI50 = 4.03 µM

These compounds also induced apoptosis in MDA-MB-468 cells at rates comparable to gefitinib, indicating their potential as effective anticancer agents .

The biological activity of this compound appears to be mediated through multiple mechanisms:

  • Inhibition of Akt Phosphorylation : This leads to reduced cell survival signals.
  • Induction of Apoptosis : Flow cytometric analysis revealed that treated cells exhibited increased rates of apoptosis, indicating that these compounds may trigger programmed cell death pathways .

Therapeutic Potential

Given the promising cytotoxic profiles and mechanisms of action, this compound and its analogs could be explored further for their potential use in cancer therapy. The selectivity observed in tumor cells compared to normal cells suggests a favorable therapeutic index.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.